molecular formula C11H13ClN6O B15121894 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole

Cat. No.: B15121894
M. Wt: 280.71 g/mol
InChI Key: UKPBBROOTQGDNW-UHFFFAOYSA-N
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Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole is a complex heterocyclic compound that features a pyrazole ring, an azetidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole typically involves multi-step reactions starting from simpler precursors. One common synthetic route involves the formation of the pyrazole ring through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The azetidine ring can be synthesized via cyclization reactions involving azetidine-2-carboxylic acid derivatives. The triazole ring is often introduced through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C11H13ClN6O

Molecular Weight

280.71 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C11H13ClN6O/c1-16-7-10(14-15-16)11(19)17-3-8(4-17)5-18-6-9(12)2-13-18/h2,6-8H,3-5H2,1H3

InChI Key

UKPBBROOTQGDNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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